molecular formula C12H9NO2 B6322958 5-Phenoxypyridine-3-carbaldehyde CAS No. 936344-54-6

5-Phenoxypyridine-3-carbaldehyde

Cat. No. B6322958
CAS RN: 936344-54-6
M. Wt: 199.20 g/mol
InChI Key: DPYMIBYCPATSTC-UHFFFAOYSA-N
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Description

5-Phenoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is stored at temperatures between 2-8°C and is available in liquid form .


Physical And Chemical Properties Analysis

5-Phenoxypyridine-3-carbaldehyde is a liquid at room temperature . More detailed physical and chemical properties would require specific experimental measurements or theoretical calculations.

Scientific Research Applications

Medicinal Chemistry

5-Phenoxypyridine-3-carbaldehyde: plays a crucial role in medicinal chemistry, particularly in the synthesis of BACE1 inhibitors . These inhibitors are significant in the treatment of Alzheimer’s disease, as they target the β-secretase enzyme involved in the disease’s progression .

Organic Synthesis

In organic synthesis, 5-Phenoxypyridine-3-carbaldehyde is utilized in the formation of pincer-type complexes . These complexes are vital in catalysis, aiding in various organic transformations, including cross-coupling reactions .

Material Science

This compound finds its application in material science due to its reactive aldehyde group , which can be used to modify surfaces or create new materials with specific properties. It’s particularly useful in the synthesis of heterocyclic compounds that have applications in electronic materials and energy storage.

Analytical Chemistry

In analytical chemistry, 5-Phenoxypyridine-3-carbaldehyde is a valuable reagent. Its precise structure and reactivity allow for its use in chromatographic methods and as a standard in quantitative analysis .

Environmental Science

The compound’s derivatives are being explored for their potential in environmental remediation . They could play a role in energy harvesting and catalysis to reduce environmental pollutants .

Biochemistry Research

In biochemistry research, 5-Phenoxypyridine-3-carbaldehyde is involved in the study of enzyme interactions and metabolic pathways . Its structural features make it a candidate for probing biochemical processes .

Industrial Applications

Industrially, 5-Phenoxypyridine-3-carbaldehyde is a precursor in the synthesis of quaternary pyridinium salts . These salts have a wide range of applications, from surfactants to antimicrobial agents .

Pharmaceutical Development

The pharmaceutical industry utilizes this compound in the development of drug candidates . Its chemical properties allow for the creation of active pharmaceutical ingredients (APIs) that are effective in treating various diseases .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors and washing thoroughly after handling .

properties

IUPAC Name

5-phenoxypyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-6-12(8-13-7-10)15-11-4-2-1-3-5-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMIBYCPATSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenoxypyridine-3-carbaldehyde

Synthesis routes and methods

Procedure details

To a methylene chloride (20 mL) solution of (5-phenoxy-pyridin-3-yl)-methanol (756 mg, 3.76 mmol) described in Manufacturing Example 145-1-2 was added manganese (IV) dioxide (3.27 g, 37.6 mmol), which was stirred for 2 hours at room temperature. The insolubles were removed by filtrating through a Celite pad, after which the filtrate was concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1 to 1:1) to obtain the title compound (607 mg, 81%).
Quantity
756 mg
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
81%

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